Cas no 328259-17-2 (2-Chloro-N-cyclohexyl-5-nitrobenzamide)
2-Chloro-N-cyclohexyl-5-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-N-cyclohexyl-5-nitrobenzamide
- MFCD00437195
- H33883
- N-cyclohexyl-2-chloro-5-nitrobenzamide
- AKOS000153293
- LS-07248
- Oprea1_379783
- STL260136
- CHEMBL4755810
- VYVQMUUABALKSF-UHFFFAOYSA-N
- SCHEMBL7232811
- 328259-17-2
- ALBB-023176
- benzamide, 2-chloro-N-cyclohexyl-5-nitro-
-
- Inchi: 1S/C13H15ClN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17)
- InChI Key: VYVQMUUABALKSF-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1C(NC1CCCCC1)=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 282.0771200Da
- Monoisotopic Mass: 282.0771200Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 74.9Ų
2-Chloro-N-cyclohexyl-5-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C276525-500mg |
2-Chloro-N-cyclohexyl-5-nitrobenzamide |
328259-17-2 | 500mg |
$ 195.00 | 2022-04-28 | ||
| TRC | C276525-1000mg |
2-Chloro-N-cyclohexyl-5-nitrobenzamide |
328259-17-2 | 1g |
$ 315.00 | 2022-04-28 | ||
| TRC | C276525-2000mg |
2-Chloro-N-cyclohexyl-5-nitrobenzamide |
328259-17-2 | 2g |
$ 505.00 | 2022-04-28 | ||
| A2B Chem LLC | AI47742-500mg |
2-Chloro-n-cyclohexyl-5-nitrobenzamide |
328259-17-2 | >95% | 500mg |
$370.00 | 2023-12-30 | |
| A2B Chem LLC | AI47742-1g |
2-Chloro-n-cyclohexyl-5-nitrobenzamide |
328259-17-2 | 95% | 1g |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AI47742-5g |
2-Chloro-n-cyclohexyl-5-nitrobenzamide |
328259-17-2 | 95% | 5g |
$423.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733371-1g |
2-Chloro-n-cyclohexyl-5-nitrobenzamide |
328259-17-2 | 98% | 1g |
¥1940.00 | 2024-08-02 | |
| Crysdot LLC | CD12083277-5g |
2-Chloro-N-cyclohexyl-5-nitrobenzamide |
328259-17-2 | 97% | 5g |
$306 | 2024-07-24 | |
| Crysdot LLC | CD12083277-10g |
2-Chloro-N-cyclohexyl-5-nitrobenzamide |
328259-17-2 | 97% | 10g |
$424 | 2024-07-24 |
2-Chloro-N-cyclohexyl-5-nitrobenzamide Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-Chloro-N-cyclohexyl-5-nitrobenzamide
Recent Advances in the Study of 2-Chloro-N-cyclohexyl-5-nitrobenzamide (CAS: 328259-17-2)
The compound 2-Chloro-N-cyclohexyl-5-nitrobenzamide (CAS: 328259-17-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its nitrobenzamide scaffold, has been investigated for its potential applications in drug discovery, particularly as a modulator of biological pathways. Recent studies have focused on its synthesis, structural optimization, and biological activity, shedding light on its promising therapeutic potential.
One of the key areas of research involves the exploration of 2-Chloro-N-cyclohexyl-5-nitrobenzamide as a potential inhibitor of specific enzymes or receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in targeting protein-protein interactions implicated in inflammatory diseases. The study utilized molecular docking and in vitro assays to validate its binding affinity and inhibitory effects, providing a foundation for further development.
Another notable advancement is the optimization of the synthetic route for 2-Chloro-N-cyclohexyl-5-nitrobenzamide. Researchers have developed more efficient and scalable methods to produce this compound, as detailed in a recent Organic Process Research & Development article. These improvements not only enhance yield and purity but also reduce environmental impact, aligning with the growing emphasis on sustainable chemistry in pharmaceutical manufacturing.
In addition to its synthetic and mechanistic studies, the compound has been evaluated for its pharmacokinetic properties. A 2024 preclinical study highlighted its favorable absorption and distribution profiles, suggesting potential for oral bioavailability. However, challenges such as metabolic stability and toxicity remain to be addressed in subsequent phases of research.
Overall, the latest findings underscore the versatility of 2-Chloro-N-cyclohexyl-5-nitrobenzamide as a scaffold for drug development. Future research directions may include structural derivatization to enhance selectivity and potency, as well as in vivo studies to assess therapeutic efficacy in disease models. The compound's unique chemical properties and biological activity make it a promising candidate for further investigation in the pharmaceutical industry.
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